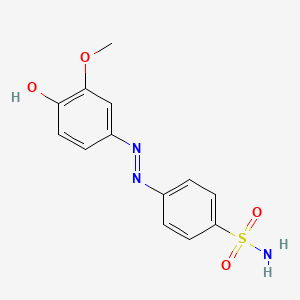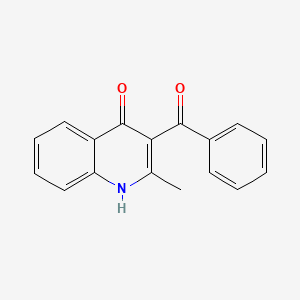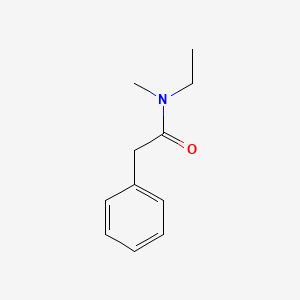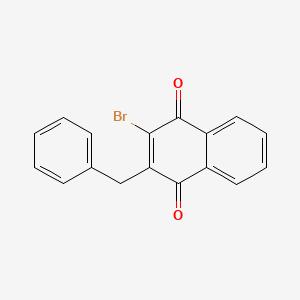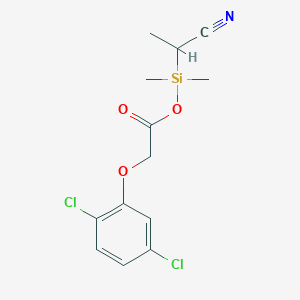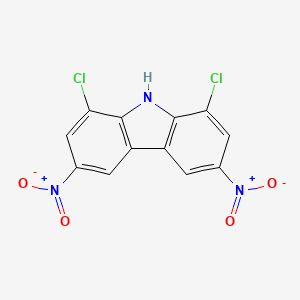
9H-Carbazole, 1,8-dichloro-3,6-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 1,8-dichloro-3,6-dinitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 1,8-dichloro-3,6-dinitro- typically involves the nitration and chlorination of carbazole. The process begins with the nitration of carbazole to introduce nitro groups at the 3 and 6 positions. This is followed by chlorination to add chloro groups at the 1 and 8 positions. Common reagents used in these reactions include nitric acid for nitration and chlorine gas or thionyl chloride for chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of hazardous reagents like nitric acid and chlorine gas .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro groups in 9H-Carbazole, 1,8-dichloro-3,6-dinitro- can undergo reduction to form amino groups.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Reduction: Formation of 1,8-diamino-3,6-dinitro-9H-carbazole.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology:
- Investigated for its potential use in biological assays and as a fluorescent probe due to its unique photophysical properties .
Medicine:
Industry:
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,6-Dichloro-9H-carbazole
- 3,6-Dinitro-9H-carbazole
- 9-Ethyl-3,6-dinitro-9H-carbazole
- 9-Decyl-3,6-dinitro-9H-carbazole
Uniqueness: The presence of both chloro and nitro groups at specific positions on the carbazole ring makes 9H-Carbazole, 1,8-dichloro-3,6-dinitro- unique. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbazole derivatives .
Propriétés
| 104338-60-5 | |
Formule moléculaire |
C12H5Cl2N3O4 |
Poids moléculaire |
326.09 g/mol |
Nom IUPAC |
1,8-dichloro-3,6-dinitro-9H-carbazole |
InChI |
InChI=1S/C12H5Cl2N3O4/c13-9-3-5(16(18)19)1-7-8-2-6(17(20)21)4-10(14)12(8)15-11(7)9/h1-4,15H |
Clé InChI |
YNBOZNTWWGDDLF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





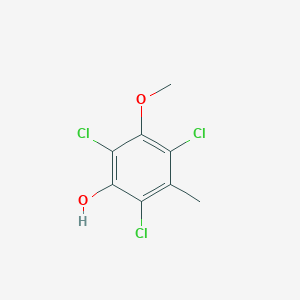
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
